4-chloro-N-cyclohexyl-2-fluorobenzamide
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Overview
Description
4-chloro-N-cyclohexyl-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABP688 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-2-fluorobenzamide involves the selective antagonism of the mGluR5 receptor. This receptor is involved in the regulation of various neurotransmitters such as glutamate, dopamine, and GABA. By blocking the mGluR5 receptor, 4-chloro-N-cyclohexyl-2-fluorobenzamide can modulate the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-cyclohexyl-2-fluorobenzamide have been studied extensively. It has been shown to have potential neuroprotective effects, as well as the ability to modulate synaptic plasticity. It has also been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-cyclohexyl-2-fluorobenzamide in lab experiments include its selectivity for the mGluR5 receptor, as well as its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for the study of 4-chloro-N-cyclohexyl-2-fluorobenzamide. One area of interest is its potential use in the treatment of drug addiction and depression. It may also have potential applications in the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, the development of more selective and potent mGluR5 antagonists may lead to further advancements in the field.
Synthesis Methods
The synthesis of 4-chloro-N-cyclohexyl-2-fluorobenzamide involves a multi-step process. The first step is the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-chloro-2-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-chloro-N-cyclohexyl-2-fluorobenzamide.
Scientific Research Applications
4-chloro-N-cyclohexyl-2-fluorobenzamide has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and depression.
properties
IUPAC Name |
4-chloro-N-cyclohexyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQDZHHOJINOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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